

Application Notes: ML390 in High-Throughput Screening for Drug Discovery

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Compound of Interest

Compound Name: ML390

Cat. No.: B1191700

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Topic: ML390 Application in High-Throughput Screening

Audience: Researchers, scientists, and drug development professionals.

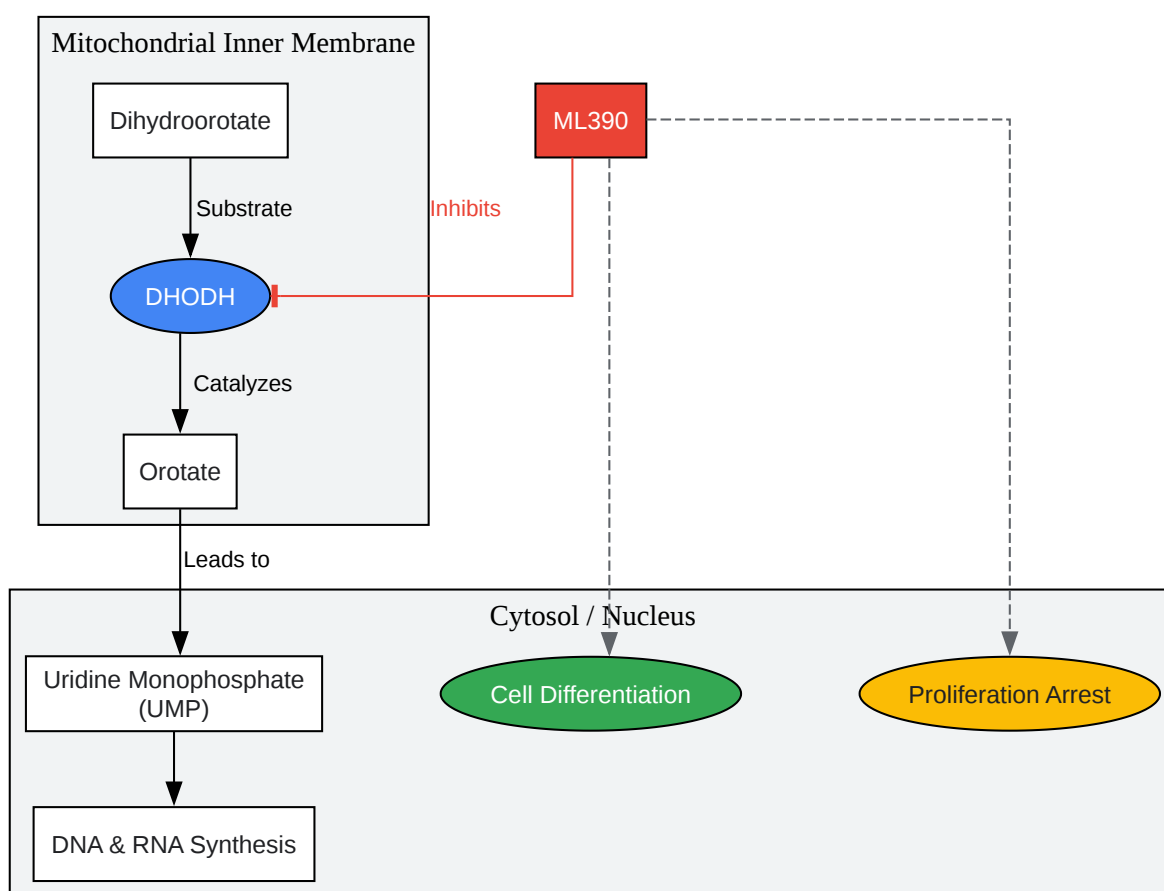
Introduction

ML390 is a potent and specific inhibitor of human dihydroorotate dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine biosynthesis pathway.^{[1][2]} It was identified through a high-throughput phenotypic screen designed to find small molecules capable of inducing differentiation in Acute Myeloid Leukemia (AML) cells.^{[3][4][5]} Overexpression of transcription factors like HoxA9 is common in AML and leads to a blockage in cell differentiation.^[5] **ML390** overcomes this differentiation arrest, making it a valuable chemical probe for studying pyrimidine metabolism and a promising starting point for the development of differentiation-based therapies for AML.^{[2][3]} These notes provide detailed protocols and data for utilizing **ML390** in high-throughput screening (HTS) and related drug discovery assays.

Mechanism of Action

DHODH is a mitochondrial enzyme that catalyzes the fourth step in de novo pyrimidine synthesis: the oxidation of dihydroorotate (DHO) to orotate.^[2] This pathway is essential for the production of pyrimidines (uridine, cytidine) required for DNA and RNA synthesis. By inhibiting DHODH, **ML390** depletes the intracellular pool of pyrimidines, which in turn arrests proliferation and induces differentiation in rapidly dividing cells like AML progenitors.^[3] The anti-leukemic

activity of DHODH inhibitors highlights a crucial link between uridine biosynthesis and cell fate decisions.[2] The differentiation-inducing effects of **ML390** can be reversed by supplementing the cell culture medium with uridine, confirming that its mechanism of action is dependent on the inhibition of this pathway.[3]



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Caption: **ML390** inhibits DHODH, blocking pyrimidine synthesis and inducing differentiation.

Quantitative Data Summary

ML390 has been characterized in various biochemical and cell-based assays. The following table summarizes its potency.

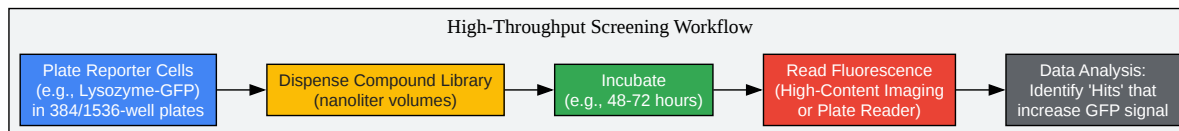
Parameter	Description	Value	Target/Cell Line	Reference
IC50	Half-maximal inhibitory concentration in a cell-free enzyme assay	0.56 μ M	Human DHODH	[1]
ED50	Half-maximal effective concentration for inducing differentiation	~2 μ M	Murine (ER-HoxA9) and Human (U937, THP1) AML cells	[1][2][6]
IC50	Half-maximal inhibitory concentration for viral replication	0.066 μ M	Enterovirus 71 (EV71)	[7]

High-Throughput Screening Application

ML390 was discovered via a phenotypic screen aimed at identifying compounds that could overcome differentiation arrest in AML.[5] This approach is a powerful method for discovering drugs with novel mechanisms of action.

Workflow for a Primary Phenotypic HTS Campaign:

The initial discovery of **ML390** utilized a specialized reporter cell line where Green Fluorescent Protein (GFP) expression was linked to myeloid differentiation.[4][5]



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Caption: Workflow for a primary high-throughput phenotypic screen for AML differentiation.

Experimental Protocols

Protocol 1: DHODH Enzyme Inhibition Assay (Biochemical)

This cell-free assay directly measures the inhibition of recombinant human DHODH.

- Reagents & Materials:
 - Recombinant human DHODH enzyme
 - Dihydroorotate (DHO) - substrate
 - Decylubiquinone - electron acceptor
 - 2,6-dichloroindophenol (DCIP) - colorimetric indicator
 - Assay Buffer (e.g., 100 mM HEPES, pH 8.0, 150 mM NaCl, 10% glycerol, 0.05% Triton X-100)
 - **ML390** (positive control) and test compounds dissolved in DMSO
 - 384-well microplates
- Procedure:
 1. Prepare a serial dilution of **ML390** and test compounds in DMSO.

2. In a 384-well plate, add assay buffer containing DHODH enzyme.
3. Add compounds to the wells and incubate for 15-30 minutes at room temperature to allow for binding to the enzyme.
4. Initiate the reaction by adding a substrate mixture containing DHO, decylubiquinone, and DCIP.
5. Immediately measure the decrease in absorbance of DCIP at 600 nm over time using a microplate reader. The rate of color change is proportional to enzyme activity.
6. Calculate the percent inhibition for each compound concentration relative to DMSO controls.
7. Determine the IC₅₀ value by fitting the dose-response data to a four-parameter logistic equation.

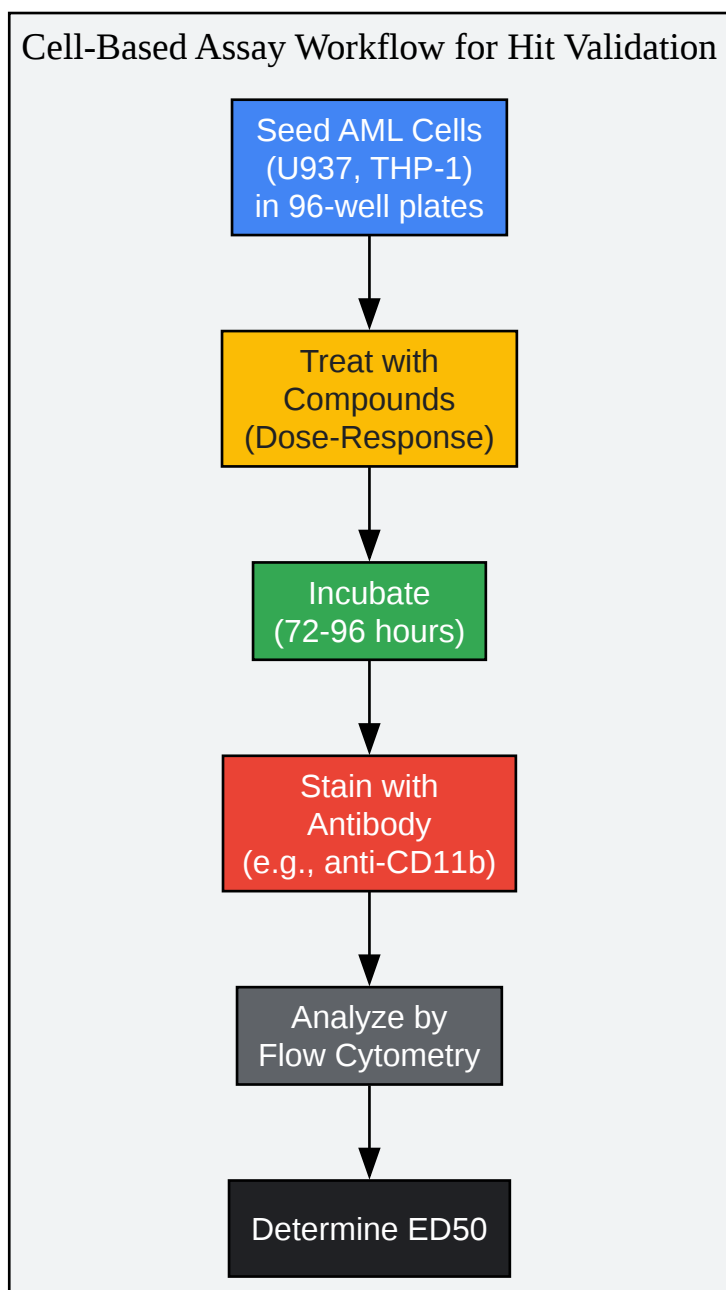
Protocol 2: Cell-Based AML Differentiation Assay

This protocol confirms the ability of a compound to induce myeloid differentiation in human AML cell lines like U937 or THP-1.

- Reagents & Materials:
 - Human AML cell lines (e.g., U937, THP-1)
 - Complete culture medium (e.g., RPMI-1640 with 10% FBS)
 - **ML390** (positive control) and test compounds
 - Flow cytometry staining buffer (PBS + 2% FBS)
 - Fluorochrome-conjugated antibodies against myeloid differentiation markers (e.g., CD11b, CD14)
 - 96-well cell culture plates
 - Flow cytometer

- Procedure:

1. Seed U937 or THP-1 cells into a 96-well plate at a density of 5×10^4 cells/well.
2. Add serial dilutions of test compounds and **ML390** (e.g., from 0.1 to 20 μ M). Include a DMSO-only vehicle control.
3. Incubate the plate for 72-96 hours at 37°C and 5% CO₂.
4. Harvest cells and wash with cold PBS.
5. Resuspend cells in flow cytometry staining buffer and add the anti-CD11b antibody.
6. Incubate on ice for 30 minutes, protected from light.
7. Wash cells to remove unbound antibody and resuspend in staining buffer.
8. Analyze the percentage of CD11b-positive cells using a flow cytometer.
9. Calculate the ED50 value, which is the concentration required to achieve 50% of the maximal differentiation effect.



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Caption: Workflow for validating hits from a primary screen using a cell-based assay.

Protocol 3: Metabolite Analysis for Target Engagement

This protocol confirms that a compound inhibits DHODH within cells by measuring the accumulation of its substrate (DHO).

- Reagents & Materials:
 - AML cell line (e.g., Lys-GFP-ER-HoxA9)
 - **ML390** or test compound
 - Ice-cold 80% Methanol
 - LC-MS system (e.g., UPLC coupled to a triple quadrupole mass spectrometer)
- Procedure:
 1. Treat cultured cells with the test compound at a fixed concentration (e.g., 10 μ M **ML390**) for 48 hours.[\[1\]](#)
 2. Harvest the cells and wash three times with cold normal saline.[\[1\]](#)
 3. Quench metabolism and extract metabolites by adding ice-cold 80% methanol.[\[1\]](#)
 4. Centrifuge to pellet cell debris and collect the supernatant containing the metabolites.
 5. Analyze the supernatant using an LC-MS system with a HILIC column to separate polar metabolites.[\[1\]](#)
 6. Monitor for the mass-to-charge ratio (m/z) corresponding to DHO and downstream metabolites like uridine.
 7. Compare the metabolite levels in treated cells to vehicle-treated controls. Successful DHODH inhibition leads to a dramatic accumulation of DHO and depletion of uridine.[\[2\]](#)

Conclusion

ML390 is a well-characterized inhibitor of DHODH discovered through phenotypic high-throughput screening. It serves as an excellent tool compound for interrogating the role of pyrimidine biosynthesis in cancer and other diseases. The protocols and data presented here provide a framework for using **ML390** as a positive control in HTS campaigns and for developing and validating novel DHODH inhibitors for therapeutic applications.

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